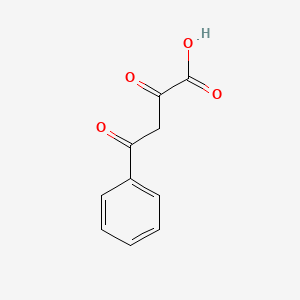

2,4-Dioxo-4-phenylbutanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,4-dioxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKFWCXVYCDKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,4-Dioxo-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, is a keto acid of significant interest in medicinal chemistry, primarily due to its potent antiviral properties. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and biological activity, with a focus on its role as an inhibitor of the influenza virus endonuclease. Detailed experimental methodologies and data are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a solid, light beige to beige compound.[1] It is characterized by the presence of a phenyl group, two ketone functionalities, and a carboxylic acid moiety, which contribute to its unique chemical reactivity and biological function.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoylpyruvic acid, α,γ-Dioxobenzenebutanoic acid | [3][4] |

| CAS Number | 5817-92-5 | [5] |

| Molecular Formula | C₁₀H₈O₄ | [5] |

| Molecular Weight | 192.17 g/mol | [5] |

| Melting Point | 150 °C | [5] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa (Predicted) | 2.15 ± 0.54 | [1] |

| Appearance | Light Beige to Beige Solid | [1] |

| Storage | Store at 10°C - 25°C, protect from light | [5] |

Tautomerism

A key chemical feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms.[5] Quantum chemical calculations and NMR studies have shown that the enolic tautomers are more stable than the diketo form in both the gas phase and in solution. In highly acidic aqueous media, where the molecule is unionized, the predominant tautomer is the enol form with the keto group closer to the phenyl ring.[6][7] The specific tautomeric form present in solution can significantly influence its interaction with biological targets and metal ions.[6]

Spectral Data

Table 2: Spectral Data Summary

| Technique | Description |

| ¹H NMR | In deuterated chloroform (CDCl₃), the proton NMR spectrum of the related 4-oxo-4-phenylbutanoic acid shows characteristic signals for the phenyl protons (δ 7.99-7.47 ppm) and the methylene protons (δ 3.32 and 2.82 ppm). For this compound, the spectrum is complicated by the keto-enol tautomerism, with signals corresponding to both forms being present in varying ratios depending on the solvent and pH.[3] |

| ¹³C NMR | The carbon NMR spectrum of 4-oxo-4-phenylbutanoic acid in CDCl₃ displays signals for the carbonyl carbons (δ 197.9 and 178.4 ppm), the phenyl carbons (δ 136.5-128.2 ppm), and the methylene carbons (δ 33.3 and 28.1 ppm). The ¹³C NMR of this compound will also reflect the tautomeric equilibrium.[3] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) of 4-oxo-4-phenylbutanoic acid shows a [M+H]⁺ ion at m/z 179.0703, consistent with the molecular formula C₁₀H₁₁O₃. For this compound (C₁₀H₈O₄), the expected [M+H]⁺ ion would be at approximately m/z 193.0495.[3] |

| Infrared (IR) Spectroscopy | The IR spectrum of the related ethyl 2,4-dioxo-4-phenylbutanoate shows characteristic absorption bands for C-H stretching of the aromatic ring (~3082 cm⁻¹), C-H stretching of the aliphatic chain (2995-2935 cm⁻¹), C=O stretching of the ester (1735 cm⁻¹), and C=O stretching of the ketones (1637 cm⁻¹).[8] |

Synthesis

The synthesis of this compound can be achieved through a Claisen condensation reaction. A general and efficient method involves the reaction of an acetophenone derivative with diethyl oxalate in the presence of a base like sodium ethoxide. The resulting ethyl ester can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[8]

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in anhydrous ethanol (a sufficient volume to dissolve the sodium) with stirring.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise with continuous stirring.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Heating: After overnight stirring, heat the reaction mixture at 80 °C for 30 minutes to ensure completion.

-

Work-up: Cool the reaction mixture to room temperature and then acidify to pH 2 with a dilute solution of sulfuric acid.

-

Extraction: Extract the product into an organic solvent such as dichloromethane.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.

Note: Hydrolysis of the resulting ester to the carboxylic acid can be achieved under standard acidic or basic conditions.

Biological Activity and Mechanism of Action

This compound is a well-documented inhibitor of the influenza virus.[9] Its antiviral activity stems from the specific inhibition of the cap-dependent endonuclease activity of the viral transcriptase complex. This enzyme is essential for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for its own mRNA synthesis. By inhibiting this endonuclease, this compound effectively halts viral transcription and replication. This compound has been shown to be active against both influenza A and B viruses.[9]

Signaling Pathway Diagram

Caption: Inhibition of Influenza Virus Replication by this compound.

Experimental Protocol: In Vitro Influenza Endonuclease Inhibition Assay (Fluorescence Polarization)

This is a generalized protocol based on the description of a high-throughput fluorescence polarization (FP) assay.[10]

-

Assay Components:

-

Recombinant influenza PA endonuclease domain (PAN).

-

A fluorescein-labeled compound known to bind to the PAN active site (fluorescent probe).

-

Assay buffer.

-

This compound (test compound).

-

-

Assay Procedure:

-

In a microplate, combine the PAN protein and the fluorescent probe in the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The binding of the fluorescent probe to the PAN protein results in a high FP signal.

-

Competitive binding of this compound to the active site displaces the fluorescent probe, leading to a decrease in the FP signal.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

-

Experimental Workflow Diagram

References

- 1. This compound CAS#: 5817-92-5 [m.chemicalbook.com]

- 2. This compound | C10H8O4 | CID 493418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 5817-92-5 | FD133357 [biosynth.com]

- 6. chem.bg.ac.rs [chem.bg.ac.rs]

- 7. This compound | 5817-92-5 | Benchchem [benchchem.com]

- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 9. chembk.com [chembk.com]

- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dioxo-4-phenylbutanoic acid IUPAC name and synonyms

An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid

This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis protocols, and biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Nomenclature

The compound is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2][3] It is also widely known by several synonyms in scientific literature and chemical databases.

Synonyms:

-

DKA acid[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 5817-92-5 | [1][2][5][6][7] |

| Molecular Formula | C₁₀H₈O₄ | [2][3][4][5] |

| Molecular Weight | 192.17 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1][2][3] |

| Melting Point | 150 °C | [5] |

| Form | Solid | [4] |

| Purity | Typically >95% - 98% | [1][4][7] |

| InChI Key | JGKFWCXVYCDKDU-UHFFFAOYSA-N | [1][3][4] |

| SMILES | O=C(O)C(CC(C1=CC=CC=C1)=O)=O | [2][3][5] |

Biological Activity and Mechanism of Action

This compound and its derivatives are recognized for their antiviral properties, particularly against influenza viruses.[5][8] These compounds function by inhibiting the cap-dependent endonuclease activity of the viral transcriptase complex.[8] This "cap-snatching" mechanism is essential for the virus to transcribe its genetic material, and its inhibition effectively halts viral replication.[8][9]

The molecule exhibits tautomerism, existing in both a more stable ketone form and a less stable enol form.[5] This characteristic is crucial for its chemical reactivity and biological interactions.

The following diagram illustrates the proposed mechanism of action where this compound inhibits the viral endonuclease, thereby preventing the "cap-snatching" process required for viral mRNA synthesis.

Caption: Mechanism of influenza virus inhibition by this compound.

Experimental Protocols

Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (Derivatives)

A general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates, which are derivatives of the core compound, has been described.[10] This method involves the reaction of appropriate acetophenones with diethyl oxalate.

Materials:

-

Diethyl oxalate

-

Substituted acetophenones

-

Sodium ethoxide (NaOEt) in dried ethanol

-

Sulfuric acid

-

Dichloromethane

-

Sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of diethyl oxalate (10 mmol) and the appropriate acetophenone (10 mmol) is added dropwise to a stirred solution of freshly prepared sodium ethoxide (10 mmol of Na in 10 mL of dried ethanol).

-

The reaction mixture is stirred overnight.

-

Following the overnight stirring, the mixture is heated to 80 °C for 30 minutes.

-

The mixture is then acidified with sulfuric acid to a pH of 2.

-

The product is extracted with dichloromethane.

-

The organic phase is dried over sodium sulfate.

-

The solvent is evaporated under vacuum.

-

The final product is purified by recrystallization from ethanol.[10]

Antiviral Activity Assay (General Workflow)

The antiviral properties of compounds like this compound can be evaluated in cell culture.[8][9] A general workflow for such an assay is outlined below.

Caption: General workflow for assessing in vitro antiviral activity.

References

- 1. This compound | 5817-92-5 | Benchchem [benchchem.com]

- 2. This compound 97% | CAS: 5817-92-5 | AChemBlock [achemblock.com]

- 3. This compound | C10H8O4 | CID 493418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 5817-92-5 | FD133357 [biosynth.com]

- 6. This compound | 5817-92-5 [chemicalbook.com]

- 7. store.p212121.com [store.p212121.com]

- 8. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

physical and chemical properties of benzoylpyruvic acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of benzoylpyruvic acid is crucial for its potential applications. This technical guide provides a detailed overview of its characteristics, supported by available data and experimental insights.

Core Physical and Chemical Properties

Benzoylpyruvic acid, systematically named 2,4-dioxo-4-phenylbutanoic acid, is a dicarbonyl carboxylic acid. While extensive experimental data for this specific compound is not widely available in the public domain, its properties can be inferred from structurally related compounds such as phenylpyruvic acid and pyruvic acid. The key identifying information for benzoylpyruvic acid is its CAS number: 5817-92-5.

Table 1: Physical and Chemical Properties of Benzoylpyruvic Acid and Related Compounds

| Property | Benzoylpyruvic Acid (this compound) | Phenylpyruvic Acid | Pyruvic Acid |

| Molecular Formula | C₁₀H₈O₄ | C₉H₈O₃ | C₃H₄O₃ |

| Molecular Weight | 192.17 g/mol | 164.16 g/mol | 88.06 g/mol |

| Melting Point | Data not readily available | 155 °C (decomposes)[1] | 11.8 °C |

| Boiling Point | Data not readily available | Data not readily available | 165 °C |

| pKa | Data not readily available | Data not readily available | ~2.5 |

| Solubility | Data not readily available | Soluble in organic solvents and hot water. | Miscible with water, ethanol, and diethyl ether.[2] |

| Appearance | Expected to be a solid at room temperature. | Crystalline solid. | Colorless liquid with an acetic acid-like odor.[2] |

Keto-Enol Tautomerism

A significant chemical feature of benzoylpyruvic acid, like other β-dicarbonyl compounds, is its existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by the solvent and pH. In aprotic solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. In aqueous solutions, the keto form may be more prevalent.[3]

The presence of both keto and enol tautomers is crucial for the reactivity of benzoylpyruvic acid, influencing its interactions with biological targets and its spectroscopic properties.

Caption: Keto-enol tautomerism of benzoylpyruvic acid.

Spectroscopic Data

Detailed spectroscopic data for benzoylpyruvic acid is scarce. However, analysis of related compounds provides an expected spectral profile.

Table 2: Expected Spectroscopic Characteristics of Benzoylpyruvic Acid

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons, aromatic protons of the benzoyl group, and potentially distinct signals for the enolic proton and vinyl proton in the enol form. The chemical shifts would be dependent on the solvent and the keto-enol equilibrium. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the methylene carbon. The enol form would show signals for the vinyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid groups in the keto form. The enol form would exhibit O-H stretching and C=C stretching bands. |

| UV-Vis Spectroscopy | Absorption maxima related to the π→π* and n→π* transitions of the carbonyl and aromatic chromophores. The position of these bands would be sensitive to the solvent and the tautomeric form. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of CO₂, CO, and fragments from the benzoyl group. |

Experimental Protocols

Synthesis of Ethyl Benzoylpyruvate

A common method for the synthesis of β-keto esters is the Claisen condensation. The synthesis of ethyl benzoylpyruvate can be achieved by the reaction of ethyl benzoylacetate with diethyl oxalate in the presence of a base like sodium ethoxide.

Reaction:

Ethyl Benzoylacetate + Diethyl Oxalate → (in the presence of a base) → Ethyl Benzoylpyruvate

A detailed experimental protocol for a similar reaction, the synthesis of ethyl benzoylacetate, can be found in Organic Syntheses.[4][5] A patent describes the synthesis of ethyl benzoylpyruvate via a microwave-assisted reaction of acetophenone and diethyl oxalate in the presence of sodium methoxide.[6]

Caption: General workflow for the synthesis of ethyl benzoylpyruvate.

Hydrolysis to Benzoylpyruvic Acid

Subsequent hydrolysis of the resulting ethyl benzoylpyruvate, under either acidic or basic conditions, would yield benzoylpyruvic acid.

Reaction:

Ethyl Benzoylpyruvate + H₂O → (acid or base catalyst) → Benzoylpyruvic Acid + Ethanol

Purification

Purification of the final product would likely involve recrystallization from an appropriate solvent system. The choice of solvent would depend on the solubility characteristics of benzoylpyruvic acid and any impurities. General techniques for the recrystallization of carboxylic acids, such as benzoic acid, are well-established.[7][8]

Biological Activity and Potential Applications

While specific signaling pathways involving benzoylpyruvic acid have not been detailed in the available literature, derivatives of pyruvic acid and other keto acids are known to possess a range of biological activities. These include roles as metabolic intermediates and modulators of enzyme activity.

Derivatives of benzoyl-containing compounds have been investigated for various therapeutic applications, including as anti-inflammatory and antimicrobial agents. The dicarbonyl moiety in benzoylpyruvic acid suggests it could be an inhibitor of enzymes that recognize similar substrates.

Further research is needed to elucidate the specific biological roles and therapeutic potential of benzoylpyruvic acid. Its structural similarity to known bioactive molecules makes it a compound of interest for further investigation in drug discovery and development.

References

- 1. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]

- 2. Pyruvic Acid | C3H4O3 | CID 1060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on phenylpyruvic acid. I. Keto-enol tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation of Ethyl benzoylacetate - Chempedia - LookChem [lookchem.com]

- 6. CN102993016A - Preparation method of ethyl benzoyl pyruvate - Google Patents [patents.google.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. westfield.ma.edu [westfield.ma.edu]

An In-depth Technical Guide on the Keto-Enol Tautomerism of 4-phenyl-2,4-dioxobutanoic Acid

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 4-phenyl-2,4-dioxobutanoic acid (4PDA), a molecule of significant interest due to the biological activities of aryldiketo acids (ADKs). The biological function of these molecules, including their ability to chelate metal ions and interact with proteins, is intrinsically linked to their predominant tautomeric form in solution. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this phenomenon.

Introduction to Tautomerism in 4-phenyl-2,4-dioxobutanoic acid

4-phenyl-2,4-dioxobutanoic acid, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between keto and enol tautomers. The tautomerism in 4PDA is particularly complex, involving one diketo form and two possible enol forms. The equilibrium is significantly influenced by factors such as solvent polarity and pH.[1][2][3] The enol forms are often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[1]

The general equilibrium between the diketo and two enol forms is depicted below. The stability and predominance of each tautomer are dictated by the chemical environment.

Caption: Tautomeric forms of 4-phenyl-2,4-dioxobutanoic acid.

Influence of pH on Tautomeric Equilibrium

The tautomeric preference of 4PDA in aqueous media is highly dependent on the pH of the solution. Studies utilizing pH ramping Nuclear Magnetic Resonance (NMR) spectroscopy have provided significant insights into the predominant forms at different pH values.[1][2][4]

-

Highly Acidic Media (pH < 0): In strongly acidic conditions, where 4PDA is unionized, the most abundant tautomer is the enol form with the keto group closer to the phenyl ring (Enol I).[1][2][4] The diketo form is generally not observed experimentally in highly acidic aqueous solutions.[1]

-

Mid-range pH: At higher pH values, a mixture of two ionic forms of 4PDA coexists in solution. The ratio of these forms can be predicted based on the experimentally determined pKa values.[1][4] The complexity of the 1H NMR spectrum in this range suggests the coexistence of two stable rotamers of the monoanionic form.[1][4]

-

Alkaline Media: In alkaline solutions, 4PDA is predominantly in a dianionic form. The π-electrons in this form are delocalized over the entire keto-enol moiety, making it impossible to distinguish between the tautomers spectroscopically.[1][2][4]

Quantitative Analysis of Tautomerism

The study of tautomerism in 4PDA involves both experimental and computational approaches to quantify the relative stability and distribution of the tautomers.

Spectroscopic Data

NMR spectroscopy is a primary tool for studying keto-enol tautomerism as the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5] For 4PDA, specific chemical shifts in ¹H and ¹³C NMR spectra are characteristic of the keto and enol forms.

| Tautomer | Key ¹H NMR Signals (Calculated) | Key ¹³C NMR Signals (Calculated) | Experimental Observations |

| Diketo | ~3.89 and 5.14 ppm (CH₂)[1] | ~36.38 ppm (Cγ)[1] | Not observed in highly acidic aqueous media, but signals around 4.2-4.5 ppm (CH₂) and ~50 ppm (Cγ) are found in aprotic solvents like CDCl₃ or DMSO-d₆.[1] |

| Enol I | - | - | Predominant form in highly acidic solution, confirmed by strong coupling between ortho-phenyl hydrogens and the Cδ keto group carbon in HMBC spectra.[1] |

| Enol II | - | - | If this form were predominant, no coupling between ortho-hydrogens and Cβ would be visible in the HMBC spectrum.[1] |

Atom labeling as per the source publication.[1]

Computational Chemistry Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the relative stabilities of the tautomers. These calculations have shown that the enol forms of aryldiketo acids are generally more stable than the diketo form, with energy differences ranging from 15 to 28 kJ/mol.[1] For 4PDA, calculations that include an explicit water molecule in the solvation model show good accordance with experimental results.[1][2][4]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducible study of 4PDA tautomerism.

NMR Spectroscopy

The following provides a general protocol for the NMR analysis of 4PDA tautomerism based on cited literature.[1]

Caption: Experimental workflow for NMR analysis of 4PDA tautomerism.

Detailed Steps:

-

Sample Preparation:

-

Dissolve a known quantity of 4-phenyl-2,4-dioxobutanoic acid in the desired deuterated solvent. For studies in aqueous media, D₂O is used.

-

For pH-dependent studies, prepare a series of samples in different buffers. For example:

-

Highly acidic: CF₃COOD

-

Acidic: D₂O/CD₃COOD

-

Mid-pH: Acetate buffer-d₄

-

Alkaline: Carbonate buffer

-

-

Adjust the ionic strength to a constant value (e.g., 0.1 M with NaNO₃) to maintain a consistent chemical environment.

-

Add a suitable internal standard, such as TSP (trimethylsilylpropanoic acid), for chemical shift calibration.

-

-

NMR Data Acquisition:

-

Acquire all spectra at a constant temperature, typically 25 °C.

-

Record standard 1D spectra (¹H and ¹³C).

-

Record 2D correlation spectra, such as Heteronuclear Multiple Bond Correlation (HMBC), to establish long-range correlations between protons and carbons, which is crucial for unambiguously identifying the predominant enol tautomer.

-

-

Data Processing and Analysis:

-

Calibrate the spectra using the internal standard.

-

Assign the observed signals to the corresponding atoms in the keto and enol forms based on their chemical shifts and coupling patterns.

-

For quantitative analysis, integrate the areas of well-resolved signals corresponding to each tautomer to determine their relative populations.

-

Computational Chemistry

Quantum chemical calculations are performed to complement experimental findings and provide insights into the relative stabilities of the tautomers.

Typical Protocol:

-

Structure Optimization:

-

Build the initial 3D structures of the diketo and enol tautomers of 4PDA.

-

Perform geometry optimization using a suitable level of theory and basis set, for example, MP2/6-31G(d,p).

-

-

Solvation Modeling:

-

To simulate the effect of a solvent like water, use an implicit solvation model such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM).

-

For more accurate results, especially when hydrogen bonding is critical, include one or more explicit solvent molecules in the calculation.[1][2][4]

-

-

Property Calculation:

-

Calculate the relative energies of the optimized tautomers to determine their thermodynamic stability.

-

Predict NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method and compare them with experimental data.

-

-

Transition State Search:

-

To study the interconversion between tautomers, a transition state search can be performed to identify the energy barrier for the reaction.

-

Conclusion

The keto-enol tautomerism of 4-phenyl-2,4-dioxobutanoic acid is a complex equilibrium that is highly sensitive to the surrounding chemical environment, particularly pH. A combined approach of high-resolution NMR spectroscopy and quantum chemical calculations provides a powerful framework for elucidating the structural and electronic properties of the different tautomeric forms. Understanding these tautomeric preferences is fundamental for rationalizing the biological activity of 4PDA and related aryldiketo acids and for the design of new therapeutic agents.

References

Unraveling the Molecular Tactics of 2,4-Dioxo-4-phenylbutanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of 2,4-dioxo-4-phenylbutanoic acid (DPBA), a small molecule inhibitor with significant antiviral and potential anti-cancer activities. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of DPBA and its derivatives.

Core Mechanism of Action: Divalent Metal Ion Chelation

The primary mechanism of action for this compound and its analogues is the chelation of divalent metal ions, particularly manganese (Mn²⁺), within the active sites of specific enzymes. This "diketo acid" motif is crucial for its inhibitory activity against a range of viral enzymes. By binding to these essential metal cofactors, DPBA effectively incapacitates the enzyme, halting the biological processes they catalyze. This mechanism has been demonstrated against several key viral targets.

Inhibition of Viral Endonucleases (Influenza and Bunyaviruses)

DPBA is a well-established inhibitor of the cap-snatching endonuclease activity of influenza virus polymerase acidic (PA) protein and related endonucleases in other segmented negative-strand RNA viruses, such as bunyaviruses.[1][2] This endonuclease is critical for viral transcription, as it cleaves host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNA. DPBA's diketo acid structure allows it to bind to the two manganese ions in the endonuclease active site, preventing the cleavage of host RNA and thereby inhibiting viral replication.[1] This mode of action has been confirmed through structural and biochemical studies.[1]

A fluorescence polarization (FP) competitive binding assay has been utilized to quantify the interaction between DPBA and the influenza PA endonuclease, yielding a Ki value of 0.48 µM.[1] Derivatives of DPBA have shown potent inhibition of influenza virus replication in cell culture, with 50% inhibitory concentrations (IC50) in the sub-micromolar to low micromolar range.[3]

Inhibition of HIV-1 Enzymes

The diketo acid functionality of DPBA analogues also targets the divalent metal ions in the active sites of HIV-1 integrase and RNase H.[4] HIV-1 integrase is responsible for inserting the viral DNA into the host genome, a critical step in the viral life cycle. A biotin-tagged biphenyl ketone-containing derivative of 2,4-dioxobutanoic acid inhibited the strand transfer reaction of HIV-1 integrase with an IC50 of 12.4 µM. Similarly, a thiophene-containing diketo acid derivative selectively inhibited the polymerase-independent RNase H cleavage with an IC50 of 3.2 µM, without affecting the DNA polymerase activity.[1]

Off-Target Activities: Src Kinase Inhibition

Derivatives of this compound have also demonstrated inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in various cellular signaling pathways that regulate cell growth, differentiation, and survival.[5] Overexpression or mutation of Src kinase is associated with the progression of several human cancers. Ethyl 2,4-dioxo-4-arylbutanoate derivatives have shown moderate inhibitory activity against Src kinase, with the most potent compound exhibiting an IC50 of 48.3 µM. The precise mechanism of inhibition for these derivatives against Src kinase is still under investigation but represents a potential avenue for anti-cancer therapeutic development.

Quantitative Data Summary

The following tables summarize the quantitative inhibitory activities of this compound and its derivatives against various targets.

| Compound | Target | Assay Type | Value | Reference |

| This compound (DPBA) | Influenza PA Endonuclease | Fluorescence Polarization | Ki = 0.48 µM | [1] |

| 4-Substituted 2,4-dioxobutanoic acids | Influenza A and B Viruses | Cap-dependent Transcription | IC50 = 0.2 to 29.0 µM | [3] |

| Biotin-tagged biphenyl ketone-containing 2,4-dioxobutanoic acid | HIV-1 Integrase (Strand Transfer) | Enzymatic Assay | IC50 = 12.4 µM | |

| 4-[5-(Benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid | HIV-1 RNase H | Enzymatic Assay | IC50 = 3.2 µM | [1] |

| Ethyl 2,4-dioxo-4-arylbutanoate derivative (3-methyl substituent) | Src Kinase | Enzymatic Assay | IC50 = 48.3 µM | [5] |

Experimental Protocols and Workflows

Fluorescence Polarization (FP) Competitive Binding Assay for Influenza Endonuclease

This assay is designed to identify and quantify inhibitors that bind to the active site of the influenza PA endonuclease.

Principle: A fluorescently labeled ligand with a known affinity for the endonuclease active site is used. When the fluorescent ligand is bound to the larger endonuclease protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of a competitive inhibitor like DPBA, the fluorescent ligand is displaced from the active site, tumbles more rapidly, and leads to a decrease in the fluorescence polarization signal.

Methodology:

-

Reagents:

-

Purified influenza PA endonuclease (PAN construct).

-

Fluorescein-labeled ligand (e.g., a known high-affinity binder).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 2 mM MnCl₂).

-

Test compound (DPBA or its derivatives).

-

-

Procedure:

-

A mixture of the PA endonuclease and the fluorescent ligand is prepared in the assay buffer.

-

Varying concentrations of the test compound are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is plotted against the concentration of the test compound.

-

The Ki value is calculated from the IC50 value obtained from the dose-response curve.

-

FRET-based Endonuclease Assay for Bunyaviruses

This assay directly measures the cleavage of a fluorescently labeled RNA substrate by the viral endonuclease.

Principle: A short single-stranded RNA substrate is synthesized with a fluorescent reporter dye (e.g., 6-FAM) on one end and a quencher molecule (e.g., BHQ1) on the other. In the intact substrate, the proximity of the quencher to the fluorophore results in Förster Resonance Energy Transfer (FRET), leading to a low fluorescence signal. Upon cleavage of the RNA by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Methodology:

-

Reagents:

-

Purified bunyavirus endonuclease domain.

-

FRET-labeled RNA substrate (e.g., 19-mer 5'-6-FAM-RNA-BHQ1-3').

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.6, 150 mM NaCl, 1 mM DTT, 1 mM MnCl₂).

-

Test compound (DPBA or its derivatives).

-

-

Procedure:

-

The FRET-labeled RNA substrate and varying concentrations of the test compound are pre-incubated in the reaction buffer.

-

The reaction is initiated by adding the purified endonuclease.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the fluorescence signal.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathways and Logical Relationships

Viral Endonuclease Inhibition Pathway

The inhibitory action of DPBA on viral endonucleases directly impacts the viral replication cycle. The following diagram illustrates this logical relationship.

Src Kinase Signaling and Potential Inhibition

Src kinase is a key node in multiple signaling pathways that control cell proliferation, survival, and migration. Small molecule inhibitors, potentially including derivatives of 2,4-dioxo-4-arylbutanoate, can block its activity.

Conclusion

This compound and its derivatives represent a versatile class of inhibitors with well-defined antiviral mechanisms of action centered on the chelation of divalent metal ions in the active sites of viral enzymes. The demonstrated activity against influenza, bunyaviruses, and HIV-1 highlights the potential for developing broad-spectrum antiviral therapeutics. Furthermore, the off-target activity against Src kinase suggests that this chemical scaffold could be explored for the development of anti-cancer agents. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in these areas.

References

- 1. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dioxo-4-phenylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, is a significant organic compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol [1][2][3]. This α,γ-diketo acid has garnered interest in medicinal chemistry due to its biological activities. A crucial aspect of its chemical nature is its existence in a tautomeric equilibrium between the diketo and enol forms. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is essential for the structural elucidation, characterization, and analysis of this compound in various research and development settings.

Tautomerism

This compound can exist as a mixture of tautomers: a diketo form and two possible enol forms. Studies have shown that in highly acidic aqueous media, the predominant tautomer is the enol form where the keto group is closer to the phenyl ring[2]. The equilibrium between these forms is a critical factor in interpreting the spectroscopic data, as the observed spectra are often a representation of the most stable tautomer or a mixture of isomers.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and understanding its tautomeric equilibrium.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is highly dependent on the solvent and pH due to the keto-enol tautomerism. In a highly acidic solution, where the enol form is favored, a characteristic signal for the enolic proton is observed.

| Proton | Multiplicity | Chemical Shift (δ) ppm | Notes |

| Phenyl-H | Multiplet | 7.4 - 8.0 | Aromatic protons. |

| Enolic C-H | Singlet | ~7.23 | Observed in the enol tautomer. |

| Methylene (-CH₂-) | Singlet | 3.89, 5.14 (Calculated) | Expected for the diketo tautomer[4]. |

| Carboxylic Acid (-COOH) | Singlet (broad) | > 10 | Highly variable, depends on concentration and solvent. |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon | Chemical Shift (δ) ppm | Notes |

| Phenyl C=O | ~195 | Carbonyl carbon adjacent to the phenyl group. |

| Aliphatic C=O | ~165 | Carbonyl carbon of the keto-acid moiety. |

| Carboxylic Acid C=O | ~170 | Carboxyl group carbon. |

| Phenyl C (substituted) | ~135 | Carbon atom of the phenyl ring attached to the carbonyl group. |

| Phenyl C-H | 128 - 134 | Aromatic carbons. |

| Enolic C-H | ~95 | Observed in the enol tautomer. |

| Methylene (-CH₂-) | ~36.38 (Calculated) | Expected for the diketo tautomer[4]. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The following table summarizes the expected characteristic absorption bands.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Aromatic Ketone) | Stretching | 1685 - 1665 |

| C=O (α-Keto acid) | Stretching | 1750 - 1730 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 192.

Expected Fragmentation Pattern

| m/z | Fragment Ion | Possible Structure |

| 192 | [M]⁺ | C₁₀H₈O₄⁺ |

| 147 | [M - COOH]⁺ | [C₉H₇O₂]⁺ |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with acid/base for pH-dependent studies).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, the spectral width is set from 0 to 15 ppm. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectra are typically collected in the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid

CAS Number: 5817-92-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dioxo-4-phenylbutanoic acid (CAS 5817-92-5), a molecule of significant interest in medicinal chemistry. Also known as benzoylpyruvic acid, this α,γ-diketo acid has demonstrated notable antiviral properties, particularly as an inhibitor of the human immunodeficiency virus (HIV) integrase. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis, and biological activity. Detailed experimental protocols, where available, and a visualization of its mechanism of action are provided to support further research and development efforts.

Physicochemical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1. It is important to note the existence of keto-enol tautomerism in this molecule, which influences its chemical reactivity and biological interactions. The equilibrium between the diketo and various enol forms is dependent on factors such as solvent and pH.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5817-92-5 | [3][4] |

| Molecular Formula | C₁₀H₈O₄ | [3][4] |

| Molecular Weight | 192.17 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzoylpyruvic acid, α,γ-Dioxobenzenebutanoic acid | [4] |

| Melting Point | 150 °C or 195 °C (conflicting reports) | [3] |

| Appearance | Solid | General knowledge |

| Tautomerism | Exists in keto and enol forms | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies have been instrumental in confirming the structure and elucidating the tautomeric forms of this compound and its derivatives. The predominant form in DMSO-d6 is the enol form.

Table 2: 1H and 13C NMR Chemical Shifts for the Enol Tautomer of 4-phenyl-2,4-dioxobutanoic acid in DMSO-d6

| 1H NMR | Chemical Shift (ppm) |

| Phenyl H | 7.28 - 7.77 (m) |

| Enol CH | 6.64 (s) |

| 13C NMR | Chemical Shift (ppm) |

| C=O (Carboxyl) | 164.42 |

| C=O (Ketone) | Not explicitly assigned |

| Phenyl C | 128.70, 130.30, 133.28, 137.34, 142.81 |

| Enol C-OH | Not explicitly assigned |

| Enol C-H | 97.93 |

Data adapted from a study on 4-phenyl-2,4-dioxobutanoic acid derivatives.

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹

-

C=O stretch (ketones): Strong bands in the region of 1680-1715 cm⁻¹

-

C=C stretch (aromatic and enol): Bands in the 1600-1450 cm⁻¹ region

-

C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ region

Mass Spectrometry (MS)

Detailed experimental mass spectra are not available in the searched literature. For a compound with a molecular weight of 192.17, the molecular ion peak (M+) would be expected at m/z 192. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[5][6] For this specific molecule, cleavage adjacent to the carbonyl groups would also be expected.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving a Claisen condensation followed by hydrolysis.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of related ethyl 2,4-dioxo-4-arylbutanoates.[7]

Step 1: Synthesis of Ethyl 2,4-Dioxo-4-phenylbutanoate

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve a molar equivalent of sodium metal in anhydrous ethanol under an inert atmosphere.

-

Claisen Condensation: To the freshly prepared sodium ethoxide solution, add one molar equivalent of acetophenone. Subsequently, add one molar equivalent of diethyl oxalate dropwise while stirring.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture, potentially with gentle heating, to ensure the reaction goes to completion. The formation of a precipitate may be observed.

-

Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl or H₂SO₄) to a pH of approximately 2.[7] Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Isolation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Hydrolysis to this compound

-

Hydrolysis: Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate in a suitable solvent mixture, such as acetonitrile and aqueous HCl.[8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by a suitable analytical technique (e.g., TLC or HPLC).

-

Isolation: Once the hydrolysis is complete, remove the organic solvent under reduced pressure. The product, this compound, may precipitate from the aqueous solution.

-

Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by forming a bisulfite adduct followed by decomposition with acid.[9][10]

Experimental Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound and related diketo acids are potent inhibitors of HIV-1 integrase, a viral enzyme essential for the integration of the viral DNA into the host cell's genome.[2][11] This inhibition effectively halts the viral replication cycle.

The mechanism of action involves the chelation of divalent metal ions, typically Mg²⁺ or Mn²⁺, within the active site of HIV-1 integrase.[1][12] These metal ions are crucial cofactors for the catalytic activity of the enzyme. The diketo acid moiety of the inhibitor binds to these metal ions, preventing them from participating in the strand transfer reaction, which is a key step in the integration process.[2]

Signaling Pathway: Inhibition of HIV-1 Integrase

The following diagram illustrates the proposed mechanism of HIV-1 integrase inhibition by this compound.

Caption: Mechanism of HIV-1 integrase inhibition.

Applications in Research and Drug Development

The potent anti-HIV activity of this compound and its analogues makes them valuable lead compounds in the development of novel antiretroviral drugs. The diketo acid scaffold is a recognized pharmacophore for targeting metalloenzymes, and further structural modifications could lead to inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a well-characterized molecule with significant potential in antiviral drug discovery. Its mechanism of action as an HIV-1 integrase inhibitor is understood at the molecular level, providing a solid foundation for further research. This technical guide serves as a resource for scientists and researchers working with this compound, facilitating its application in the development of new therapeutic agents.

References

- 1. pnas.org [pnas.org]

- 2. Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. This compound | C10H8O4 | CID 493418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. EP0937703B1 - Method for purifying pyruvic acid compounds - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of 2,4-Dioxo-4-phenylbutanoic Acid: A Technical Guide for Drug Development Professionals

Introduction

2,4-Dioxo-4-phenylbutanoic acid (DPBA), a β-diketo acid, has garnered significant attention in pharmaceutical research as a scaffold for developing novel therapeutic agents. Its biological activity is prominently linked to its ability to chelate divalent metal ions, a property crucial for the inhibition of various viral enzymes.[1] Notably, DPBA and its derivatives have been investigated as inhibitors of influenza virus endonuclease, HIV-1 integrase, and hepatitis C virus (HCV) RNA-dependent RNA polymerase.[2][3][4] The therapeutic potential of DPBA is intrinsically linked to its complex chemical behavior, including tautomerism and its capacity for non-covalent interactions.[1][5]

Quantum chemical calculations have emerged as an indispensable tool for elucidating the structural and electronic properties of DPBA at the molecular level. These computational methods provide profound insights into its tautomeric preferences, conformational stability, reactivity, and interaction with biological targets. This technical guide offers an in-depth overview of the application of quantum chemical calculations in the study of DPBA, presenting key findings and detailed computational protocols to aid researchers and scientists in the field of drug development.

Computational Methodology

The insights presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2][6]

Experimental Protocols

The primary computational approach involves the following steps:

-

Geometry Optimization: The initial molecular structure of this compound and its various tautomers are optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional and basis set. A commonly employed combination is the ωB97XD functional with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for systems involving non-covalent interactions.[2][6]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Electronic Property Analysis: A range of electronic properties are calculated to understand the reactivity and stability of the molecule. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, charge delocalization, and intramolecular interactions, such as hydrogen bonding.[6][7]

-

Atoms in Molecules (AIM) Analysis: The AIM theory is employed to characterize the nature of chemical bonds and non-covalent interactions, such as cation-π interactions and hydrogen bonds, by analyzing the topology of the electron density.[6][7]

-

-

Solvent Effects: To simulate physiological conditions, the influence of different solvents on the structure and properties of DPBA is often modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM).[8]

All calculations are typically performed using a comprehensive quantum chemistry software package, such as GAMESS (the General Atomic and Molecular Electronic Structure System).[2][7]

Key Findings from Quantum Chemical Calculations

Tautomerism

This compound exhibits tautomerism, existing in equilibrium between different isomeric forms.[1][5] Quantum chemical calculations, in conjunction with experimental techniques like NMR spectroscopy, have been crucial in determining the relative stability of these tautomers.[1][9] In highly acidic aqueous media, the enol form with the keto group closer to the phenyl ring is predicted to be the most abundant tautomer.[1][5] The tautomeric form present in solution significantly influences the molecule's ability to interact with metal ions and biological targets.[1]

Molecular Geometry

Geometry optimization provides detailed information on bond lengths, bond angles, and dihedral angles of the most stable conformation of DPBA. This data is fundamental for understanding the molecule's three-dimensional structure and for subsequent molecular docking studies.

| Parameter | Calculated Value (Å or °) |

| Bond Lengths | |

| C=O (keto) | Representative Value |

| C-C (aliphatic) | Representative Value |

| C-O (carboxyl) | Representative Value |

| O-H (carboxyl) | Representative Value |

| Bond Angles | |

| O=C-C | Representative Value |

| C-C-C | Representative Value |

| C-O-H | Representative Value |

| Dihedral Angles | |

| Phenyl-Keto | Representative Value |

Electronic Properties

The electronic properties of DPBA are key to its reactivity and interaction with other molecules. The HOMO-LUMO energy gap, for instance, indicates the molecule's chemical stability and reactivity.[6] A smaller energy gap suggests higher reactivity.[10]

| Property | Calculated Value |

| HOMO Energy (eV) | Representative Value |

| LUMO Energy (eV) | Representative Value |

| HOMO-LUMO Energy Gap (eV) | Representative Value |

| Chemical Hardness | Representative Value |

| Electronegativity | Representative Value |

| Electrophilicity Index | Representative Value |

Non-covalent Interactions

Recent studies have highlighted the critical role of non-covalent interactions in the stability and properties of DPBA, particularly in the context of its metal complexes.[2][6][7] Intramolecular hydrogen bonds (IMHBs) of the O-H···O type are observed, and their strength can be modulated by other interactions, such as cation-π interactions between a metal cation and the phenyl ring.[6][7] These interactions are crucial for the molecule's conformation and its binding affinity to target proteins.

Workflow for Quantum Chemical Calculations

The process of performing quantum chemical calculations on DPBA follows a systematic workflow, from initial structure preparation to the analysis of results.

Quantum chemical calculations provide a powerful framework for understanding the intricate molecular properties of this compound. Through methods like DFT, researchers can gain detailed knowledge of its tautomeric equilibrium, three-dimensional structure, electronic characteristics, and the subtle non-covalent interactions that govern its behavior. This information is invaluable for the rational design of novel DPBA derivatives with enhanced stability, solubility, and inhibitory activity against viral and bacterial targets. The synergy between computational predictions and experimental validation will continue to drive the development of new therapeutics based on this versatile chemical scaffold.

References

- 1. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Activity of Acetylsalicylic Acid against Bunyamwera Virus in Cell Culture [mdpi.com]

- 4. This compound | 5817-92-5 | FD133357 [biosynth.com]

- 5. This compound | 5817-92-5 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of non-covalent interactions on the stability and structural properties of 2,4-dioxo-4-phenylbutanoic complex: a computational analysis (2024) | Marziyeh Mohammadi | 1 Citations [scispace.com]

- 8. DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analyses of 4-(4-c… [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,4-Dioxo-4-phenylbutanoic Acid Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dioxo-4-phenylbutanoic acid (DPBA) is a diketo acid compound that has garnered significant interest as an inhibitor of various enzymes, playing a crucial role in the development of novel therapeutics. This document provides detailed protocols for enzyme inhibition assays targeting two key classes of enzymes inhibited by DPBA: viral endonucleases and Src kinase. The provided methodologies cover the determination of inhibitory potency (IC50) and kinetic analysis. Additionally, quantitative data from relevant studies are summarized, and visual representations of experimental workflows and signaling pathways are included to facilitate a comprehensive understanding of the assay principles and their applications in drug discovery.

Introduction

This compound is a small molecule inhibitor known to target the active sites of specific enzymes. Its chemical structure, featuring a diketo acid moiety, is crucial for its inhibitory activity, primarily through the chelation of divalent metal ions, such as Mn2+ or Mg2+, within the enzyme's catalytic center[1][2]. This mechanism of action makes it an effective inhibitor of enzymes that rely on these metal cofactors for their function.

Notably, DPBA has been identified as an inhibitor of the cap-snatching endonuclease of influenza and bunyaviruses[3][4][5][6]. This endonuclease is essential for viral replication, as it cleaves host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNA[6][7]. By inhibiting this enzyme, DPBA effectively blocks a critical step in the viral life cycle.

Furthermore, derivatives of this compound have demonstrated inhibitory activity against Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival[8][9]. Dysregulation of Src kinase activity is implicated in the progression of various cancers, making it a significant target for anti-cancer drug development.

These application notes provide standardized protocols for assessing the inhibitory effects of this compound and its analogs against viral endonucleases and Src kinase.

Enzyme Inhibition Assay Protocols

Viral Endonuclease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of viral endonuclease activity by this compound. The assay utilizes a single-stranded RNA (ssRNA) substrate labeled with a fluorophore and a quencher. Endonuclease cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials and Reagents:

-

Recombinant viral endonuclease (e.g., Influenza A PA-Nter or Bunyavirus L-protein N-terminal domain)

-

This compound (DPBA)

-

FRET-labeled ssRNA substrate (e.g., 5'-FAM/3'-TAMRA labeled RNA oligonucleotide)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 5 mM MnCl2

-

Nuclease-free water

-

96-well black microplates

-

Fluorescence plate reader

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of DPBA in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC50 determination.

-

Enzyme Preparation: Dilute the recombinant endonuclease to the desired concentration in cold assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted DPBA or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 10 µL of the diluted enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the FRET-labeled ssRNA substrate to each well.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for FAM) in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a bioluminescent assay to measure the inhibition of Src kinase activity by this compound derivatives. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Materials and Reagents:

-

Recombinant human Src kinase

-

This compound derivative

-

Src peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well microplates

-

Luminometer

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a serial dilution of the compound in kinase assay buffer.

-

Kinase Reaction:

-

Add 5 µL of the diluted compound or vehicle control to the wells of a 96-well plate.

-

Add 2.5 µL of a solution containing the Src peptide substrate and ATP in kinase assay buffer.

-

Initiate the reaction by adding 2.5 µL of diluted Src kinase to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition based on the luminescence signal relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Data Presentation

The inhibitory activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize representative quantitative data from the literature.

Table 1: Inhibitory Activity of this compound against Viral Endonucleases

| Virus | Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| Influenza A Virus | PA-Nter Endonuclease | FP | - | 0.48 | [10] |

| La Crosse Virus (LACV) | L-protein Endonuclease | Nuclease | 25-50 | - | [6] |

FP: Fluorescence Polarization Note: IC50 and Ki values can vary depending on the specific assay conditions.

Table 2: Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives against Src Kinase

| Compound ID | Substituent on Phenyl Ring | IC50 (µM) | Reference |

| 3a | 4-CH3 | 48.3 | [9] |

| 3b | 4-OCH3 | 55.1 | [9] |

| 3c | 4-Cl | 60.2 | [9] |

| 3d | 2,4-di-Cl | 90.3 | [9] |

| 3e | 4-Br | 63.7 | [9] |

| 3f | 4-F | 75.5 | [9] |

Reference drug (Staurosporine) IC50 was also evaluated in the study for comparison.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the FRET-based viral endonuclease inhibition assay.

Caption: Workflow for the ADP-Glo™ Src kinase inhibition assay.

Signaling Pathway Diagram

References

- 1. journals.asm.org [journals.asm.org]

- 2. Binding mode prediction and inhibitor design of anti-influenza virus diketo acids targeting metalloenzyme RNA polymerase by molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]

- 7. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,4-Dioxo-4-phenylbutanoic acid as an Influenza Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, presents a key target for antiviral drug development. A critical component of this complex is the PA subunit, which possesses a cap-dependent endonuclease activity. This "cap-snatching" mechanism, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription, is a validated target for inhibitors. 2,4-Dioxo-4-phenylbutanoic acid (DPBA) and its derivatives have been identified as potent inhibitors of this viral endonuclease activity, demonstrating a promising avenue for anti-influenza therapy.[1][2][3][4] This document provides detailed application notes and experimental protocols for the evaluation of DPBA and its analogs as influenza virus inhibitors.

Mechanism of Action

This compound and its derivatives selectively target the endonuclease active site within the N-terminal domain of the influenza virus PA subunit (PA_N).[5] These compounds function as metal-chelating inhibitors, interacting with the divalent metal ions (typically manganese or magnesium) in the active site that are crucial for the catalytic activity of the endonuclease.[6] By binding to this active site, the inhibitors block the "cap-snatching" process, thereby preventing the initiation of viral mRNA synthesis and subsequent viral replication.[1][7] This mechanism of action is specific to the viral polymerase, with minimal off-target effects on cellular polymerases.[1]

Caption: Influenza virus replication cycle and the inhibitory action of this compound (DPBA) on the PA endonuclease.

Quantitative Data

The inhibitory activity of this compound and its derivatives can be quantified by determining their 50% inhibitory concentration (IC50) in enzymatic assays and their 50% effective concentration (EC50) in cell-based antiviral assays.

| Compound | Assay Type | Target | IC50 / EC50 (µM) | Reference |

| 4-Substituted 2,4-dioxobutanoic acid derivatives | In vitro transcription | Influenza A and B virus | 0.32 - 0.54 | [2][4] |

| 4-Substituted 2,4-dioxobutanoic acid derivatives | Virus Yield Reduction | Influenza A virus | 0.18 - 0.71 | [2][4] |

| This compound (DPBA) | In vitro endonuclease | Bunyavirus (similar active site) | Not specified | [6] |

| 4-Substituted 2,4-dioxobutanoic acid derivatives | Cap-dependent transcription | Influenza A and B virus | 0.2 - 29.0 | [1] |

Experimental Protocols

PA Endonuclease Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled probe from the active site of the PA endonuclease.[6][8]

Materials:

-

Recombinant influenza PA_N protein

-

Fluorescently labeled probe (e.g., a fluorescein-labeled 4-substituted-2,4-dioxobutanoic acid)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20

-

Test compound (this compound)

-

384-well black, low-volume plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the fluorescently labeled probe to each well at a final concentration determined by prior titration (e.g., 5 nM).

-

Initiate the reaction by adding the recombinant PA_N protein to each well at a final concentration determined by prior titration (e.g., 50 nM).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

-

Determine the IC50 value by fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles from infected cells in the presence of the test compound.[9]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/Puerto Rico/8/34 H1N1)

-

Infection Medium: Eagle's Minimum Essential Medium (EMEM) with 1 µg/mL TPCK-trypsin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Test compound (this compound)

-

96-well tissue culture plates

-

Plaque assay materials (see below)

Procedure:

-

Seed MDCK cells in 96-well plates and grow to confluency.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in infection medium for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add infection medium containing serial dilutions of the test compound to the wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.

-

Collect the supernatant from each well, which contains the progeny virus.

-

Determine the virus titer in each supernatant sample using a plaque assay or TCID50 assay.

-

Calculate the percent reduction in virus yield for each compound concentration compared to the untreated virus control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Plaque Reduction Assay

This is a standard method to determine the titer of infectious virus and to assess the antiviral activity of compounds.[10][11]

Materials:

-

MDCK cells

-

Virus-containing samples from the virus yield reduction assay

-

Infection Medium

-

Overlay Medium: 2X EMEM mixed 1:1 with 1.2% Avicel or agarose.

-

Crystal Violet Staining Solution: 0.1% (w/v) crystal violet in 20% ethanol.

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to confluency.

-

Wash the cell monolayers with PBS.

-

Prepare 10-fold serial dilutions of the virus-containing supernatants in infection medium.

-

Inoculate the MDCK cell monolayers with the virus dilutions for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with the overlay medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.